molecular formula C18H21Cl2NO B1385385 N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline CAS No. 356538-68-6

N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline

Cat. No. B1385385
CAS RN: 356538-68-6
M. Wt: 338.3 g/mol
InChI Key: XUEHVOBQNBDCST-UHFFFAOYSA-N
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Description

“N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline” is a chemical compound with the molecular formula C18H21Cl2NO and a molecular weight of 338.27 . It is also known by the synonym "Benzenamine, N-[4-(2,4-dichlorophenoxy)butyl]-2,5-dimethyl-" .


Molecular Structure Analysis

The molecular structure of “N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline” consists of a benzene ring substituted with two methyl groups and an amine group that is further substituted with a 4-(2,4-dichlorophenoxy)butyl group . The presence of the dichlorophenoxy group suggests that this compound may have similar properties to other dichlorophenoxy compounds.


Chemical Reactions Analysis

While specific chemical reactions involving “N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline” are not available, it’s important to note that similar compounds, such as esters, react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .


Physical And Chemical Properties Analysis

“N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline” is a clear colorless to light brown liquid . It is insoluble in water .

Scientific Research Applications

Genetic Toxicity Evaluation

  • In Vitro Toxicity : The genetic toxicity of 4-(2,4-dichlorophenoxy)butyric acid, a related compound, was evaluated in vitro. Studies included gene mutation assays in bacteria and mammalian cell cultures, cytogenetic abnormalities in mammalian cells, and DNA damage and repair induction in rat hepatocytes. Results indicated no genotoxic potential in most assays, suggesting it's not genotoxic to mammals (Charles et al., 2000).

Chemical Synthesis and Properties

  • Synthesis of Derivatives : The synthesis of stable dithioxophosphorane and diselenoxophosphorane derivatives, involving 2,4-Di-t-butyl-6-(dimethylamino)phenyl group, was achieved. This highlights the potential of 2,4-dimethylaniline in the synthesis of complex organic compounds (Yoshifuji et al., 1993).
  • Oxidative Mannich Reaction Study : Investigating the oxidative Mannich reaction using N,N-dialkylanilines with tert-butyl hydroperoxide as the oxidant, a general mechanism for transition metal-catalyzed reactions was proposed. This study shows the chemical behavior of N,N-dimethylaniline in complex reactions (Ratnikov & Doyle, 2013).
  • Compound Synthesis : The compound, methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, was synthesized starting from 2,4-dimethylaniline, showcasing its use in creating bioactive molecules (Vaid et al., 2014).

Environmental and Health Impact Studies

  • Herbicide Drift Analysis : Studies on the drift of butyl ester and dimethylamine formulations of 2,4-D (related to the compound ) under conventional crop spraying conditions revealed significant differences in drift potential, highlighting environmental implications (Grover et al., 1972).

Reaction Mechanisms and Transformations

  • N-Demethylation Mechanism : The mechanism of N-demethylation of N,N-dimethylanilines by the phthalimide-N-oxyl radical was investigated, leading to an understanding of the chemical transformations these compounds undergo (Baciocchi et al., 2005).

properties

IUPAC Name

N-[4-(2,4-dichlorophenoxy)butyl]-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO/c1-13-5-6-14(2)17(11-13)21-9-3-4-10-22-18-8-7-15(19)12-16(18)20/h5-8,11-12,21H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEHVOBQNBDCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCCCCOC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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